molecular formula C6H11F2NO B8210907 3,3-Difluoro-4-methoxypiperidine

3,3-Difluoro-4-methoxypiperidine

Cat. No.: B8210907
M. Wt: 151.15 g/mol
InChI Key: IFTWHKUWEKBXCG-UHFFFAOYSA-N
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Description

3,3-Difluoro-4-methoxypiperidine is a fluorinated piperidine derivative characterized by two fluorine atoms at the 3-position and a methoxy group at the 4-position of the piperidine ring. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and organic synthesis. The methoxy group likely enhances solubility compared to non-oxygenated analogs, while the difluoro substitution may influence ring conformation and metabolic stability .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-4-methoxypiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various functionalized piperidine derivatives .

Scientific Research Applications

Chemistry: 3,3-Difluoro-4-methoxypiperidine is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential pharmacological activities. Fluorine atoms can enhance the metabolic stability and bioavailability of drugs, making this compound valuable in drug design and development .

Industry: The compound is also used in the production of agrochemicals and other industrial chemicals. Its ability to undergo various chemical transformations makes it a versatile building block in industrial chemistry .

Mechanism of Action

The mechanism of action of 3,3-Difluoro-4-methoxypiperidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Key Differences Similarity Score (if available) Applications/Properties
3,3-Difluoro-4-methoxypiperidine 3,3-diF; 4-OCH₃ Target compound N/A Medicinal chemistry, drug design
4,4-Difluoropiperidine hydrochloride 4,4-diF; no methoxy Fluorine positions; lack of methoxy 0.83 Intermediate in synthesis
3,3-Difluoropiperidine hydrochloride 3,3-diF; no methoxy Lack of methoxy 0.71 Potential bioactive scaffold
4-Fluoro-4-methylpiperidine hydrochloride 4-F; 4-CH₃ Methyl vs. methoxy; monofluoro 0.67 Structural studies
(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(phenylmethoxy)phenoxy]methyl]piperidine Complex aryl and ether substituents Extended aromaticity; stereochemistry N/A Medicinal chemistry research

Key Observations:

  • Substituent Position: Moving fluorine from the 4,4- to 3,3-positions (e.g., 4,4-Difluoropiperidine vs.
  • Methoxy Group Impact: The 4-methoxy group in the target compound likely increases polarity and solubility compared to non-oxygenated analogs like 3,3-Difluoropiperidine hydrochloride. This could enhance bioavailability in drug candidates .
  • Steric and Electronic Effects: Compounds with trifluoromethyl or aryl groups (e.g., and ) exhibit greater steric bulk, which may reduce metabolic clearance but complicate synthesis .

Research and Industrial Relevance

  • Medicinal Chemistry: Fluorinated piperidines are prized for their ability to modulate drug pharmacokinetics. The target compound’s combination of fluorine and methoxy groups could optimize target affinity and ADME properties .

Biological Activity

3,3-Difluoro-4-methoxypiperidine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological properties. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a piperidine ring. Its molecular formula is C6H12ClF2NOC_6H_{12}ClF_2NO, with a molecular weight of approximately 187.61 g/mol. The fluorination enhances the compound's metabolic stability and bioavailability, making it an attractive candidate for pharmaceutical development.

The biological activity of this compound is influenced by its interactions with various biological targets:

  • Enzyme Interaction : The compound can modulate the activity of specific enzymes by altering their binding affinity and selectivity due to the electronic effects of the fluorine atoms and the steric influence of the methoxy group.
  • Receptor Binding : Fluorinated piperidines have been shown to interact with neurotransmitter receptors, which may lead to potential applications in neuropharmacology.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various domains:

  • Antiviral Properties : Preliminary studies have suggested that this compound may inhibit DNA replication in hepatitis B virus (HBV), showing promise as an antiviral agent. In comparative studies, it demonstrated superior efficacy compared to other dihydropyrimidine compounds without exhibiting cardiotoxicity .
  • Pharmacokinetics : The compound displays favorable pharmacokinetic properties, including enhanced exposure and blood-drug concentration in animal models such as rats and cynomolgus macaques. It also shows liver-targeting capabilities, which could improve therapeutic outcomes for liver diseases .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameUnique Features
3,3-Difluoropiperidine hydrochlorideLacks the methoxy group; simpler structure
3,3-Difluoro-4-methylpiperidine hydrochlorideContains a methyl group instead of a methoxy group
3,3-Difluoro-4-(methoxymethyl)piperidineContains both methoxy and methyl groups

The presence of both fluorine atoms and the methoxy group in this compound imparts distinct chemical and biological properties compared to its analogs.

Case Studies and Research Findings

Several studies have focused on elucidating the biological effects of this compound:

  • Inhibition Studies : A study demonstrated that this compound effectively inhibits HBV capsid protein assembly at a cellular level, outperforming previously known inhibitors in terms of potency .
  • Toxicity Assessment : Toxicological evaluations indicated that this compound has a significantly reduced effect on CYP450 isoform induction compared to other compounds in its class, suggesting a favorable safety profile for clinical applications .
  • Pharmacological Profiling : In vivo pharmacokinetic tests revealed that this compound achieves higher concentrations in liver tissues compared to plasma, indicating its potential for targeted therapies in hepatic conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3-Difluoro-4-methoxypiperidine, and how can purity be maximized?

  • Methodological Answer :

  • Step 1 : Start with a piperidine backbone and introduce fluorine atoms via nucleophilic fluorination using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. For methoxy substitution, employ alkylation with methyl iodide under basic conditions .
  • Step 2 : Optimize reaction conditions (e.g., solvent: anhydrous DCM; temperature: 0–25°C) to minimize side products. Use column chromatography (silica gel, eluent: ethyl acetate/hexane) for purification .
  • Step 3 : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure using 1H^{1}\text{H} NMR (δ 3.2–3.5 ppm for piperidine protons, δ 3.8 ppm for methoxy group) and 19F^{19}\text{F} NMR (δ -120 to -140 ppm for CF2_2) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} NMR identifies methoxy and piperidine protons; 19F^{19}\text{F} NMR confirms fluorine substitution patterns.
  • Mass Spectrometry : High-resolution MS (ESI or EI) verifies molecular weight (e.g., C6_6H11_{11}F2_2NO, MW 163.16 g/mol).
  • IR Spectroscopy : Detect C-F stretches (1000–1100 cm1^{-1}) and C-O-C vibrations (1250 cm1^{-1}) .

Q. How does the methoxy group influence the compound’s chemical reactivity?

  • Methodological Answer :

  • The methoxy group acts as an electron-donating substituent, stabilizing adjacent carbocations and directing electrophilic substitution. Compare reactivity with non-methoxy analogs (e.g., 3,3-difluoropiperidine) in SN2 reactions or acid-catalyzed rearrangements .

Q. What are the stability profiles of this compound under varying pH and temperature?

  • Methodological Answer :

  • Conduct accelerated stability studies:
  • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24h; analyze degradation via HPLC.
  • Thermal Stability : Heat at 40–80°C for 72h; monitor decomposition products by GC-MS .

Advanced Research Questions

Q. How do the 3,3-difluoro substituents affect the compound’s pharmacokinetic properties (e.g., bioavailability, metabolic stability)?

  • Methodological Answer :

  • Lipophilicity : Measure logP (octanol/water partition coefficient) to assess membrane permeability. Fluorine reduces basicity of adjacent amines, enhancing absorption .
  • Metabolism : Perform microsomal assays (human liver microsomes) to identify oxidative metabolites. Fluorine’s electron-withdrawing effects slow CYP450-mediated degradation .

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or GPCRs). Focus on fluorine’s role in hydrogen bonding or hydrophobic contacts .
  • MD Simulations : Run 100-ns simulations to assess conformational stability of the compound in binding pockets .

Q. How to resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell line: HEK293, concentration range: 1 nM–10 μM).
  • Meta-Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental design discrepancies .

Q. What strategies improve the metabolic stability of this compound derivatives without compromising activity?

  • Methodological Answer :

  • Structural Modifications : Introduce steric hindrance (e.g., bulky substituents) near metabolically labile sites.
  • Isotope Labeling : Use deuterium at vulnerable positions to slow metabolism (e.g., C-D bonds in piperidine ring) .

Properties

IUPAC Name

3,3-difluoro-4-methoxypiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO/c1-10-5-2-3-9-4-6(5,7)8/h5,9H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTWHKUWEKBXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCNCC1(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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